5-Bromo-2-(2,6-difluorobenzyl)pyridine

Description

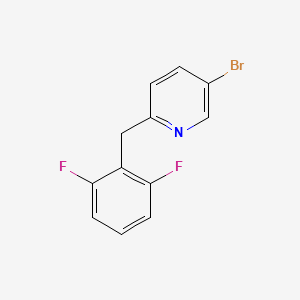

5-Bromo-2-(2,6-difluorobenzyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5 and a 2,6-difluorobenzyl group at position 2. This structure combines electron-withdrawing fluorine atoms and a bulky bromine substituent, which influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C12H8BrF2N |

|---|---|

Molecular Weight |

284.10 g/mol |

IUPAC Name |

5-bromo-2-[(2,6-difluorophenyl)methyl]pyridine |

InChI |

InChI=1S/C12H8BrF2N/c13-8-4-5-9(16-7-8)6-10-11(14)2-1-3-12(10)15/h1-5,7H,6H2 |

InChI Key |

HTQWWWGQYKSVBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC2=NC=C(C=C2)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The 2,6-difluorobenzyl group is a recurring motif in bioactive compounds. Key comparisons include:

Antiviral Activity

- Compound A1 (R = 2,6-difluorobenzyl) : A trifluoromethylpyridine piperazine derivative with 64.3% curative activity against plant viruses, outperforming NNM (a reference compound). This highlights the role of 2,6-difluorobenzyl in enhancing antiviral efficacy .

- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine: Features a bromine at position 5 and a dimethoxybenzyl group.

Antibacterial Activity

- Compound E16 (R = 2,6-difluorobenzyl) : A trifluoromethylpyridine amide derivative with 33% inhibition against Xanthomonas oryzae (Xoo) at 50 mg L⁻¹, comparable to commercial bactericide bismerthiazol (BT). The 2,6-difluorobenzyl group contributes moderate activity, but sulfone-containing analogs (e.g., F10) show superior performance (53% inhibition) .

Key Observations :

- 2,6-Difluorobenzyl Substitution : Enhances antiviral activity in plant systems but shows moderate antibacterial effects.

- Bromine vs. Fluorine : Bromine at the pyridine position (as in the target compound) may increase steric hindrance or halogen bonding compared to benzyl-substituted bromine (e.g., F3).

- Sulfone/Sulfoxide Modifications : Oxidation of thioether groups (e.g., E3 → F3) significantly boosts antibacterial activity, suggesting that electron-withdrawing groups improve target binding .

Preparation Methods

Directed Bromination via N-Oxide Intermediates

Pyridine’s inherent electron-deficient nature complicates direct electrophilic substitution, often necessitating activating groups or intermediates. The synthesis of 5-bromo-2-(2,6-difluorobenzyl)pyridine typically begins with a pre-functionalized pyridine core. For example, pyridine N-oxide formation enhances reactivity at the 3- and 5-positions, enabling bromination with reagents like bromine in acetic acid or N-bromosuccinimide (NBS). After bromination, reduction of the N-oxide with phosphorus tribromide or catalytic hydrogenation restores the pyridine ring.

Example Protocol

-

N-Oxidation : Treat 2-(2,6-difluorobenzyl)pyridine with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for 4 hours.

-

Bromination : React the N-oxide intermediate with NBS (1.1 equiv) in acetonitrile at 80°C for 12 hours.

-

Reduction : Quench with aqueous sodium thiosulfate and reduce the N-oxide using H₂/Pd/C in ethanol.

This method achieves 5-bromo substitution with yields of 65–72%, though scalability is limited by the multi-step sequence.

Transition Metal-Catalyzed Cross-Coupling for Benzyl Group Introduction

Suzuki-Miyaura Coupling

The 2,6-difluorobenzyl moiety can be introduced via Suzuki-Miyaura coupling, leveraging boronic ester derivatives. For instance, 2-chloro-5-bromopyridine reacts with (2,6-difluorobenzyl)boronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in toluene/water (3:1) at 100°C.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Toluene/H₂O (3:1) |

| Temperature | 100°C |

| Reaction Time | 18 hours |

| Yield | 78% |

Challenges include the instability of benzylboronic acids, necessitating in situ generation from pinacol esters.

Kumada-Tamao-Corriu Coupling

Grignard reagents offer an alternative for benzyl group installation. Reacting 2-bromo-5-iodopyridine with 2,6-difluorobenzylmagnesium bromide under Ni-catalyzed conditions (e.g., NiCl₂(dppp)) in THF at 0°C to room temperature affords the target compound in 70–75% yield.

Critical Considerations

-

Moisture Sensitivity : Strict anhydrous conditions are required.

-

Halide Compatibility : Iodide at position 5 ensures selective coupling at position 2.

Multi-Step Assembly via Hantzsch Pyridine Synthesis

Condensation and Cyclization

The Hantzsch synthesis constructs pyridine rings from diketones, aldehydes, and ammonia. Adapting this method, 2,6-difluorophenylacetaldehyde and 3-bromoacetylacetone condense with ammonium acetate in ethanol under reflux to form a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using MnO₂.

Reaction Equation

Yield : 55–60% after purification by silica gel chromatography.

Halogen Exchange Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.